GPX4 Binding Affinity: 426 nM Kd Compared to RSL3 and Other Ferroptosis Modulators
4-[4-(4-phenyloxane-4-carbonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine demonstrates direct binding to human GPX4 with a dissociation constant (Kd) of 426 nM, as measured by surface plasmon resonance (SPR). [1] This binding affinity positions the compound within a pharmacologically relevant range for GPX4 engagement, though it is moderately weaker than the prototypical ferroptosis inducer (1S,3R)-RSL3, which has a reported cellular IC50 of approximately 100 nM for GPX4 inhibition in a system xc- blockade context. [2] However, the binding modality may differ mechanistically: RSL3 is a covalent inactivator that requires the selenocysteine residue for irreversible inhibition, whereas the Kd value for the target compound suggests a reversible binding interaction.
| Evidence Dimension | Binding affinity to human GPX4 |
|---|---|
| Target Compound Data | Kd = 426 nM |
| Comparator Or Baseline | (1S,3R)-RSL3: Cellular IC50 ≈ 100 nM for GPX4 inhibition (covalent, irreversible); ML162: IC50 ≈ 45 nM for GPX4 inhibition in LOX IMVI cells [2] |
| Quantified Difference | Target compound: ~4.3-fold weaker than RSL3 (cellular IC50); ~9.5-fold weaker than ML162 (cellular EC50). Comparison is cross-assay (SPR binding vs. cellular inhibition). |
| Conditions | Target: SPR, purified GPX4 (unknown origin), BindingDB ChEMBL assay. RSL3: cellular assay, system xc- blockade context. ML162: LOX IMVI cell viability assay. |
Why This Matters
This compound provides a structurally distinct, reversible GPX4-binding scaffold suitable for chemical probe development, avoiding the irreversible covalent mechanism of RSL3 that may contribute to off-target toxicity.
- [1] BindingDB. (2025). BDBM50649249 (CHEMBL5619466) Affinity Data: Kd 426 nM for GPX4 (Human) assessed by surface plasmon resonance. BindingDB. View Source
- [2] TargetMol. (n.d.). RSL3 (1S,3R-RSL3): GPX4 inhibitor, ferroptosis activator (IC50 = 100 nM). TargetMol. View Source
